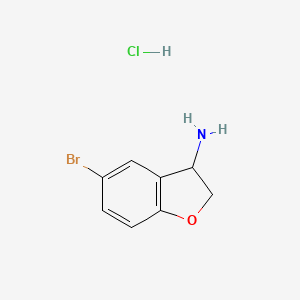
3-bromo-4-methoxypyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-methoxypyridine-2-carboxylic acid is an organic compound belonging to the pyridine family It is characterized by a bromine atom at the third position, a methoxy group at the fourth position, and a carboxylic acid group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxypyridine-2-carboxylic acid typically involves the bromination of 4-methoxypyridine-2-carboxylic acid. One common method includes:
Bromination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 3-alkyl-4-methoxypyridine-2-carboxylic acids.
Oxidation Reactions: Products include this compound derivatives with higher oxidation states.
Reduction Reactions: Products include this compound derivatives with reduced functional groups.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
3-bromo-4-methoxypyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxypyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-methoxypyridine-2-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-bromo-2-methoxypyridine-4-carboxylic acid: Differently substituted, leading to variations in chemical properties and applications.
3-bromo-4-hydroxypyridine-2-carboxylic acid: The hydroxyl group can significantly alter its chemical behavior compared to the methoxy group.
Uniqueness
3-bromo-4-methoxypyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can confer distinct reactivity patterns and biological activities. The combination of the bromine atom and the methoxy group on the pyridine ring makes it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
1211588-82-7 |
|---|---|
Molecular Formula |
C7H6BrNO3 |
Molecular Weight |
232 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



